molecular formula C15H11F3O3 B3164031 1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone CAS No. 887575-19-1

1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone

Cat. No.: B3164031
CAS No.: 887575-19-1
M. Wt: 296.24 g/mol
InChI Key: HIOWQDWOBONDRI-UHFFFAOYSA-N
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Description

1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring. The compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone typically involves the reaction of 4-(3-Trifluoromethoxy-phenoxy)benzene with ethanone under specific conditions. One common method involves heating a solution of 4-(3-Trifluoromethoxy-phenoxy)benzene and ethanone in the presence of a catalyst such as p-toluenesulfonic acid in xylene . The reaction mixture is heated under reflux for several hours to yield the desired product.

Chemical Reactions Analysis

1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in various biological pathways . This interaction can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[4-[3-(trifluoromethoxy)phenoxy]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-10(19)11-5-7-12(8-6-11)20-13-3-2-4-14(9-13)21-15(16,17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOWQDWOBONDRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695116
Record name 1-{4-[3-(Trifluoromethoxy)phenoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887575-19-1
Record name 1-{4-[3-(Trifluoromethoxy)phenoxy]phenyl}ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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